![molecular formula C17H14ClN3O3 B2939642 Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-13-5](/img/structure/B2939642.png)

Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

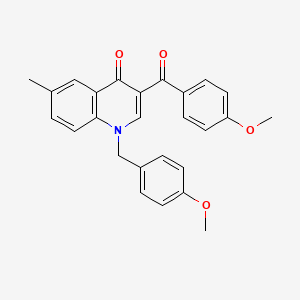

Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .

Synthesis Analysis

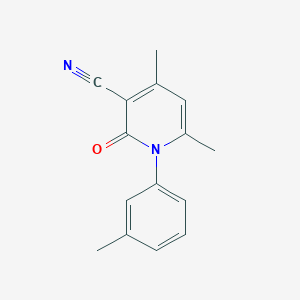

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis

The molecular structure of Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . The 1H NMR spectrum of a similar compound showed a triplet-quartet pattern .Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

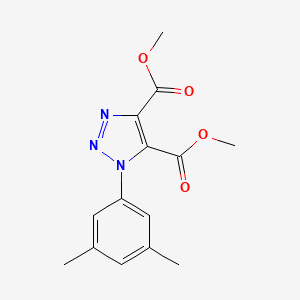

This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties. These properties allow for the design of solid-state emitters by proper structural selection, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .

Chemosensors

The structural diversity and presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is beneficial for the development of chemosensors that can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to their good solid-state emission intensities, these compounds can be used in the development of OLEDs. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, which are essential for the efficiency of OLEDs .

Photobleaching Performance

The pyrazolo[1,5-a]pyrimidines derivatives exhibit very good photobleaching performance, which is important for applications that require continuous excitation, such as in certain imaging techniques .

Cognitive Disorders Treatment

A series of pyrazolo[1,5-a]pyrimidine-based inhibitors have been discovered for the treatment of cognitive disorders. These inhibitors work by selectively inhibiting phosphodiesterase (PDE) 2A, which could potentially enhance cognitive performance in neuropsychiatric and neurodegenerative disorders .

Drug Design and Medicinal Chemistry

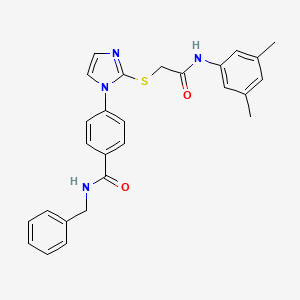

The compound’s framework is used in structure-based drug design. Its derivatives have been optimized for potency, selectivity, and preclinical properties, including in vitro phototoxicity and in vivo rat plasma clearance, which are critical steps in the drug development process .

Synthesis of Novel Disubstituted Derivatives

The compound serves as a precursor for the synthesis of a variety of novel disubstituted derivatives. These derivatives are prepared via sequential site-selective cross-coupling reactions, which are significant for creating new molecules with potential therapeutic applications .

Biological Evaluation for Therapeutic Applications

The derivatives of this compound undergo biological evaluation to determine their therapeutic potential. This includes assessing their activity against various biological targets, which is a fundamental aspect of pharmacological research .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyridine structure have been studied for their anti-tubercular properties . Additionally, pyrazolo[3,4-d]pyrimidine, a related compound, has been associated with CDK2 inhibition, which is a target for cancer treatment .

Mode of Action

It’s known that the pyrazolo[1,5-a]pyridine moiety is present in several fda approved and clinically investigating drugs

Biochemical Pathways

Compounds with a similar pyrazolo[1,5-a]pyridine structure have been associated with anti-tubercular activity , suggesting that they may affect the biochemical pathways related to tuberculosis.

Result of Action

Compounds with a similar pyrazolo[1,5-a]pyridine structure have been associated with anti-tubercular activity , suggesting that they may have a similar effect.

Action Environment

It’s known that the synthesis of similar compounds can be influenced by factors such as temperature and the presence of certain catalysts .

Propiedades

IUPAC Name |

ethyl 5-[(2-chlorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEUGCXGVAHJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)

![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)

![4-Methylbenzyl 4-morpholino[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2939578.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)

![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)